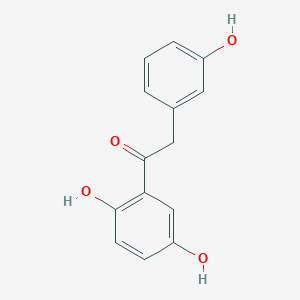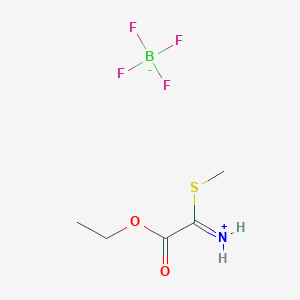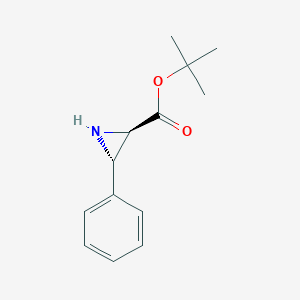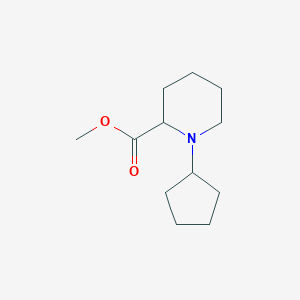![molecular formula C9H8ClF3O B1472224 (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1568044-40-5](/img/structure/B1472224.png)
(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Remediation
(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, due to its structural similarity to organohalides like DDT and its metabolites (e.g., DDE, DDD), may be studied in the context of environmental monitoring and remediation efforts. Research has focused on understanding the persistence, bioaccumulation, and potential toxic effects of organohalides, as well as developing methods for their biodegradation and removal from the environment. Biomonitoring Equivalents (BEs) are used as a screening tool for evaluating population-based biomonitoring data in the context of existing risk assessments, providing insight into the environmental and health implications of exposure to compounds like DDT and its derivatives (Kirman et al., 2011). Additionally, studies on organohalides' environmental occurrence, toxicity, and remediation have been pivotal in understanding their impact and guiding mitigation strategies (He et al., 2021).
Novel Materials and Chemical Synthesis
Research into novel organohalides and fluorinated compounds has led to advances in materials science and organic synthesis, including the development of new pharmaceuticals, agrochemicals, and functional materials. The exploration of fluoroalkylation reactions in aqueous media highlights the progress in environmentally friendly synthesis methods, offering a path to incorporate fluorinated groups into target molecules more efficiently and with reduced environmental impact (Song et al., 2018).
Health and Toxicological Studies
Given the structural similarity to other organohalides, (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol may also be relevant in toxicological studies aimed at understanding the health implications of exposure to fluorinated and chlorinated compounds. Research on DDT and similar compounds has provided valuable insights into their potential as endocrine disruptors and the associated health risks (Burgos-Aceves et al., 2021). This body of work underscores the importance of ongoing surveillance and risk assessment for novel compounds with potential environmental and health impacts.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol”, it has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)


![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)